molecular formula C17H20N4O3 B8131345 1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid

1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B8131345
M. Wt: 328.4 g/mol
InChI Key: QTJMGAUMUMGXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid is a synthetic compound with a multifaceted structure, combining elements of aromatic chemistry, triazole derivatives, and carboxylic acid groups. Its structure suggests a potential for various chemical reactions and applications, spanning fields from synthetic organic chemistry to medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. A possible synthetic route includes the formation of the cyclopropylmethylcarbamoyl intermediate through a reaction involving cyclopropylmethylamine and a suitable carbonyl-containing precursor. Subsequently, this intermediate is coupled with a substituted phenyl compound, which is then linked to a triazole ring through cycloaddition reactions. The final step involves the introduction of a propyl group and the formation of the carboxylic acid functionality. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: : Industrial-scale production would require optimization of the synthetic route to enhance efficiency and cost-effectiveness. This might involve using flow chemistry techniques or automated synthesis platforms to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of reactions, including:

  • Oxidation and Reduction:

  • Substitution Reactions:

  • Cycloaddition: : The triazole ring formation is a result of a cycloaddition reaction, which is a significant reaction type in its synthesis.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are common reducing agents.

  • Solvents: : Reactions typically require solvents such as dichloromethane, ethanol, and tetrahydrofuran.

  • Catalysts: : Catalysts like palladium on carbon or copper(I) bromide are often used to facilitate reactions.

Major Products: : The major products from these reactions include various functionalized derivatives of the original compound, which may possess altered chemical and physical properties.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its versatile structure allows for extensive functionalization, making it a valuable building block for novel compounds.

Biology and Medicine: : Its potential bioactivity is of great interest, particularly in drug discovery and development. Compounds with triazole and carboxylic acid functionalities are often explored for their pharmacological properties, such as enzyme inhibition or antimicrobial activity.

Industry: : Industrial applications might include its use in the development of specialty chemicals, such as agrochemicals or materials science, where its unique properties can be exploited.

Mechanism of Action

Molecular Targets and Pathways: : The exact mechanism of action depends on the specific functional derivatives and their target pathways. Generally, compounds of this nature may interact with biological macromolecules like enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Unique Features: : Compared to other compounds in the same class, the unique structural arrangement of 1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid provides distinct chemical reactivity and potential biological activity.

Similar Compounds

  • 1-[4-(Aminomethyl)phenyl]-1H-[1,2,3]triazole-4-carboxylic acid: : Differing in the substituents, leading to varied chemical properties.

  • 5-Propyl-1H-[1,2,3]triazole-4-carboxylic acid: : Lacks the phenyl and cyclopropylmethylcarbamoyl groups, which affects its reactivity and applications.

  • 1-[4-(Cyclopropylmethylcarbamoyl)phenyl]-1H-[1,2,3]triazole: : Without the carboxylic acid group, it might exhibit different solubility and interaction with biological targets.

Properties

IUPAC Name

1-[4-(cyclopropylmethylcarbamoyl)phenyl]-5-propyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-3-14-15(17(23)24)19-20-21(14)13-8-6-12(7-9-13)16(22)18-10-11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMGAUMUMGXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NCC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.